molecular formula C37H23ClN6O6 B13739336 Acetamide, N-(2-(4-chloro-3-nitrophenyl)-4-oxo-3(4H)-quinazolinyl)-2-(4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)- CAS No. 136603-26-4

Acetamide, N-(2-(4-chloro-3-nitrophenyl)-4-oxo-3(4H)-quinazolinyl)-2-(4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-

Cat. No.: B13739336
CAS No.: 136603-26-4
M. Wt: 683.1 g/mol
InChI Key: DLYYPQXDRHZPPW-UHFFFAOYSA-N
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Description

The compound "Acetamide, N-(2-(4-chloro-3-nitrophenyl)-4-oxo-3(4H)-quinazolinyl)-2-(4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-" is a structurally complex molecule featuring a quinazolinone core substituted with a 4-chloro-3-nitrophenyl group and a phenoxyacetamide moiety linked to a 2-phenyl-1,8-naphthyridine carbonyl unit.

Quinazolinones and naphthyridines are pharmacologically significant scaffolds due to their diverse biological activities, though the evidence provided focuses on synthetic and physicochemical properties rather than bioactivity . Synthesis of such compounds typically involves multi-step reactions, including condensation, cyclization, and functional group coupling, as seen in analogous systems .

Properties

CAS No.

136603-26-4

Molecular Formula

C37H23ClN6O6

Molecular Weight

683.1 g/mol

IUPAC Name

N-[2-(4-chloro-3-nitrophenyl)-4-oxoquinazolin-3-yl]-2-[4-(2-phenyl-1,8-naphthyridine-3-carbonyl)phenoxy]acetamide

InChI

InChI=1S/C37H23ClN6O6/c38-29-17-14-25(20-31(29)44(48)49)36-40-30-11-5-4-10-27(30)37(47)43(36)42-32(45)21-50-26-15-12-23(13-16-26)34(46)28-19-24-9-6-18-39-35(24)41-33(28)22-7-2-1-3-8-22/h1-20H,21H2,(H,42,45)

InChI Key

DLYYPQXDRHZPPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C3C=CC=NC3=N2)C(=O)C4=CC=C(C=C4)OCC(=O)NN5C(=NC6=CC=CC=C6C5=O)C7=CC(=C(C=C7)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(2-(4-chloro-3-nitrophenyl)-4-oxo-3(4H)-quinazolinyl)-2-(4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)- typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the chloronitrophenyl group, and finally, the attachment of the phenyl-naphthyridinyl carbonyl phenoxy group. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, would be essential to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(2-(4-chloro-3-nitrophenyl)-4-oxo-3(4H)-quinazolinyl)-2-(4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove nitro groups or reduce carbonyl groups to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Acetamide, N-(2-(4-chloro-3-nitrophenyl)-4-oxo-3(4H)-quinazolinyl)-2-(4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)- has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe or inhibitor in biochemical assays to investigate enzyme functions or cellular pathways.

    Industry: The compound could be used in the development of advanced materials, such as polymers or coatings, due to its specific chemical properties.

Mechanism of Action

The mechanism of action of Acetamide, N-(2-(4-chloro-3-nitrophenyl)-4-oxo-3(4H)-quinazolinyl)-2-(4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)- depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate the activity of the targets, leading to changes in cellular processes or signaling pathways. The exact mechanism would vary based on the specific context and target.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogs

Compound Name Core Structure Key Substituents Reference
Target Compound Quinazolinone 4-Chloro-3-nitrophenyl, 2-phenyl-1,8-naphthyridine
N-[2-(4-Chlorophenyl)-4-oxo-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) Thiazolidinone 4-Chlorophenyl, benzothiazole
2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide Phenoxyacetamide Acetylphenoxy, o-tolyl
2-(4-((Indenylidene)methyl)phenoxy)-N-phenylacetamide Phenoxyacetamide Indenylidene, phenyl

Physicochemical Properties

Key physicochemical data for analogs provide insights into the target compound’s expected behavior:

  • Melting Points: Thiazolidinone derivatives in exhibit melting points between 160–250°C, influenced by substituent polarity and crystallinity . The target compound’s nitro and naphthyridine groups may elevate its melting point due to increased molecular rigidity.
  • Spectroscopic Data: IR Spectroscopy: Carbonyl stretches (C=O) in analogous compounds appear at 1650–1750 cm⁻¹, while nitro groups (NO₂) absorb near 1520–1350 cm⁻¹ . NMR Spectroscopy: Aromatic protons in chloro-nitrophenyl groups resonate at δ 7.5–8.5 ppm, whereas naphthyridine protons may appear downfield (δ 8.5–9.5 ppm) due to electron withdrawal .

Table 3: Spectral Data of Selected Analogs

Compound Name IR (C=O, cm⁻¹) ¹H NMR (Aromatic, δ ppm) Reference
N-[2-(4-Chlorophenyl)-4-oxo-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) 1720, 1680 7.2–8.3
2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide 1745 6.8–7.9
2-(4-((Indenylidene)methyl)phenoxy)-N-phenylacetamide 1705 7.1–8.6

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